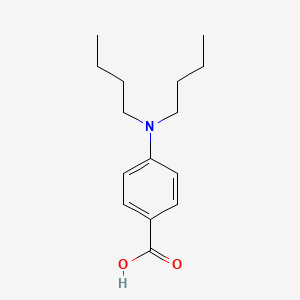![molecular formula C12H12OS B1595729 2-[(Phenylthio)methyl]-2-cyclopenten-1-one CAS No. 76047-52-4](/img/structure/B1595729.png)
2-[(Phenylthio)methyl]-2-cyclopenten-1-one
Overview
Description
“2-[(Phenylthio)methyl]-2-cyclopenten-1-one” is a chemical compound with the linear formula C6H5SCH2C5H5(=O). It has a molecular weight of 204.29 . This compound may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringO=C1CCC=C1CSc2ccccc2 . This indicates that the compound contains a cyclopentenone group attached to a phenylthiomethyl group. Physical And Chemical Properties Analysis
“this compound” has a boiling point of 145-150 °C at 0.8 mmHg and a density of 1.17 g/mL at 25 °C . Its refractive index is 1.6088 (lit.) .Scientific Research Applications
1. Chemical Reactions and Mechanisms
2-[(Phenylthio)methyl]-2-cyclopenten-1-one, as part of the 2-cyclopenten-1-one family, is involved in various chemical reactions. For instance, it participates in reversible Michael-type addition reactions, such as the addition of benzenethiol to 2-cyclopenten-1-one, which is catalyzed by triethylamine. These reactions are stereoselective and can be influenced by methyl groups on the carbon-carbon double bond, leading to different isomers under kinetic control (van Axel Castelli et al., 1999).
2. Synthesis of Novel Compounds
The compound is used in synthesizing new classes of molecules, such as 2′-branched-carbocyclic nucleosides, which have potential antiviral applications. This demonstrates its role in creating novel therapeutic agents (Meillon et al., 2005).
3. Photochemical Studies
Research in photochemistry has revealed that 1-acyl-2-cyclopentenes, a group to which this compound belongs, show diverse reactions under light irradiation. These reactions include the elimination of carbon monoxide and cleavage to radical pairs, depending on the nature of the acyl group (Schaffner, 1976).
4. Organometallic Chemistry
In the realm of organometallic chemistry, derivatives of 2-cyclopenten-1-one are used to study structural correlations in rhodium complexes. These studies contribute to understanding the relationship between molecular structure and nuclear magnetic resonance (NMR) parameters (Steyn et al., 1997).
5. Polymer Science
The compound also finds applications in polymer science, where it serves as a monomer for radical homopolymerization, leading to polymers with specific properties like high glass transition temperatures. This is vital for developing new materials with tailored characteristics (Moszner et al., 2003).
6. Photochromism and Electrochromism
1,2-bis(dithienyl)cyclopentene derivatives, closely related to this compound, exhibit unique properties like photochromism and electrochromism. These compounds can change color in response to light and electrical stimuli, making them useful in optoelectronic technologies (Peters & Branda, 2003).
Future Directions
properties
IUPAC Name |
2-(phenylsulfanylmethyl)cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c13-12-8-4-5-10(12)9-14-11-6-2-1-3-7-11/h1-3,5-7H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFUXLPNGIURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338450 | |
| Record name | 2-[(Phenylthio)methyl]-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76047-52-4 | |
| Record name | 2-[(Phenylthio)methyl]-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




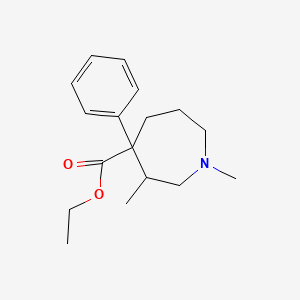
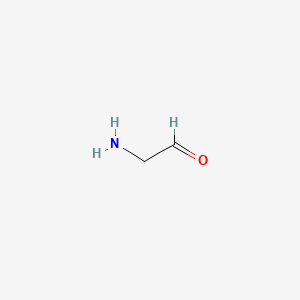
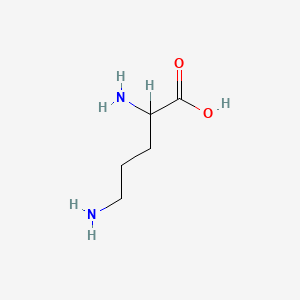

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
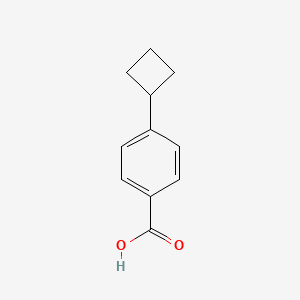
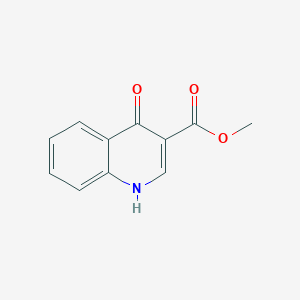
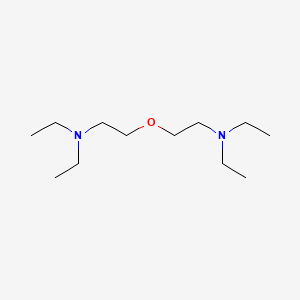
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)

